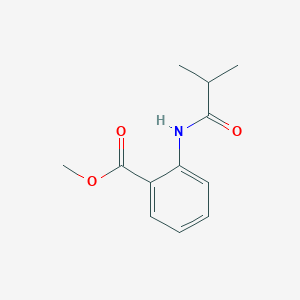
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate, also known as MOPAB, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
作用机制
The exact mechanism of action of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate is not fully understood. However, it has been proposed that Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to activate the peroxisome proliferator-activated receptor-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
生化和生理效应
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant activities. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models of inflammation. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to inhibit the production of reactive oxygen species and lipid peroxidation, which are key mediators of oxidative stress. In addition, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to reduce pain behavior in various animal models of pain, indicating its potential use as an analgesic agent.
实验室实验的优点和局限性
One of the major advantages of using Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms underlying these processes. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate can be easily synthesized and purified, making it readily available for use in various experimental settings. However, there are some limitations to the use of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its use in certain experimental designs. Moreover, the optimal dosage and duration of treatment with Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate may vary depending on the experimental model and disease condition, which may require further investigation.
未来方向
There are several future directions for research on Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate. One potential area of investigation is the development of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate-based drug delivery systems for the treatment of various diseases. Moreover, the potential use of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate as an anti-inflammatory and analgesic agent in human clinical trials should be explored further. Additionally, the molecular targets of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate and its downstream signaling pathways should be elucidated to better understand its mechanism of action. Finally, the safety and toxicity of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate should be thoroughly evaluated to ensure its potential use as a therapeutic agent.
合成方法
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate can be synthesized by the reaction of 2-methyl-1-oxopropylamine with methyl 2-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate as a white crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学研究应用
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been extensively studied for its potential therapeutic properties in various disease conditions, including inflammation, pain, and oxidative stress. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders. In addition, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been investigated for its potential use as a drug delivery system, as it can be easily conjugated with other drugs to enhance their pharmacological properties.
属性
CAS 编号 |
38163-38-1 |
|---|---|
产品名称 |
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate |
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
methyl 2-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-7-5-4-6-9(10)12(15)16-3/h4-8H,1-3H3,(H,13,14) |
InChI 键 |
ZRMIWTLFLJOOPM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
其他 CAS 编号 |
38163-38-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



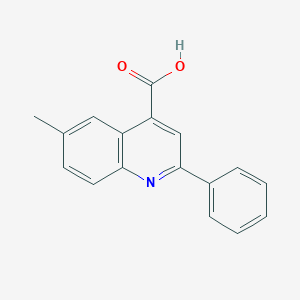
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
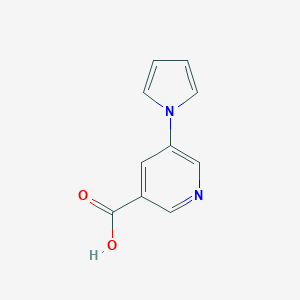
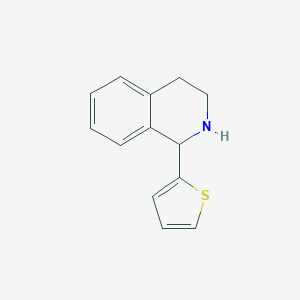
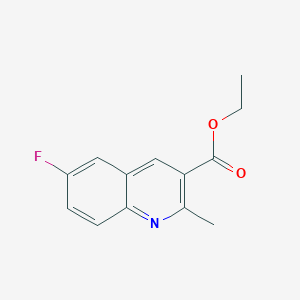
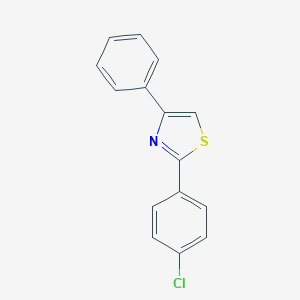
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
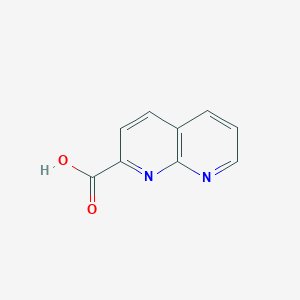
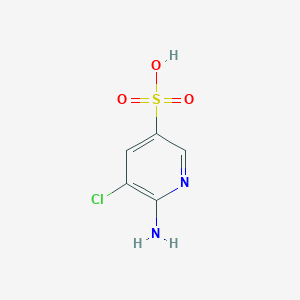
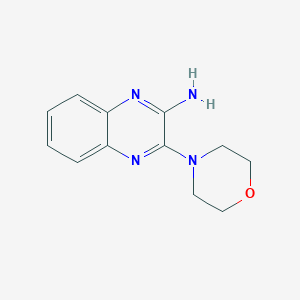
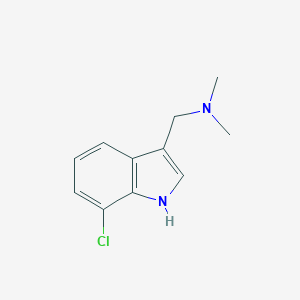
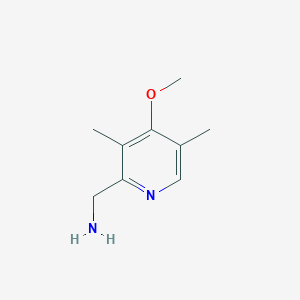
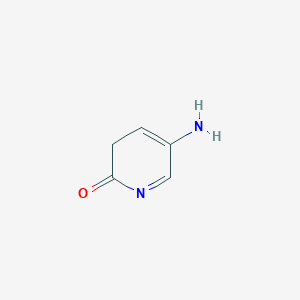
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)